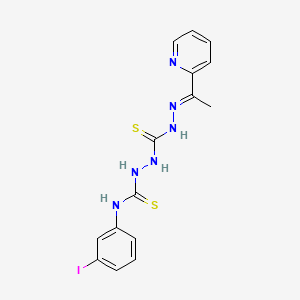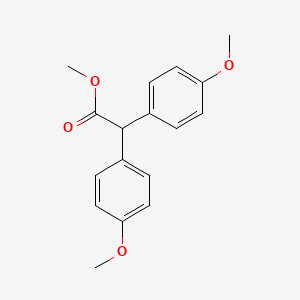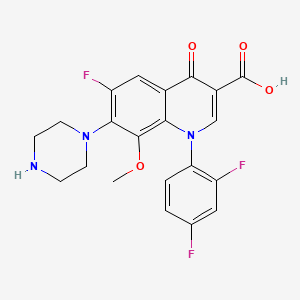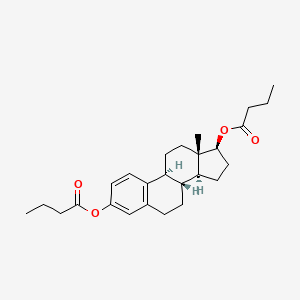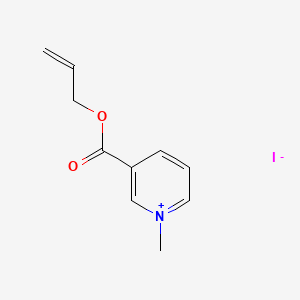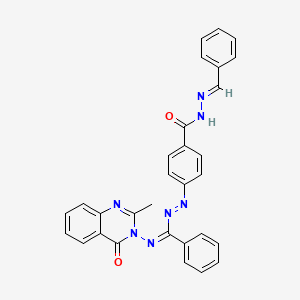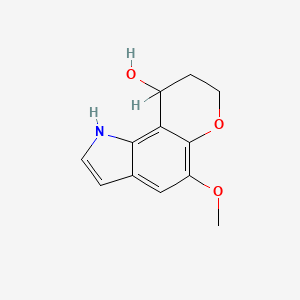
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-hydroxy-3-((2-thienylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-hydroxy-3-((2-thienylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrrole ring, functionalization of the carboxamide group, and the introduction of the thienylmethyl and hydroxypropyl groups. Common reagents might include thienylmethyl halides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions could target the carboxamide group or other functional groups.
Substitution: Substitution reactions might occur at the pyrrole ring or the thienylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biology, it might be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic pathways, or other biochemical processes.
相似化合物的比较
Similar Compounds
- 1H-Pyrrole-2-carboxamide
- 2,5-Dihydro-1H-pyrrole-3-carboxamide
- N-(2-Hydroxy-3-aminopropyl)-2,5-dihydro-1H-pyrrole-3-carboxamide
Uniqueness
This compound’s uniqueness might lie in its specific combination of functional groups, which could confer unique chemical reactivity or biological activity compared to similar compounds.
属性
CAS 编号 |
93798-90-4 |
|---|---|
分子式 |
C17H29Cl2N3O2S |
分子量 |
410.4 g/mol |
IUPAC 名称 |
N-[2-hydroxy-3-(thiophen-2-ylmethylamino)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H27N3O2S.2ClH/c1-16(2)8-14(17(3,4)20-16)15(22)19-10-12(21)9-18-11-13-6-5-7-23-13;;/h5-8,12,18,20-21H,9-11H2,1-4H3,(H,19,22);2*1H |
InChI 键 |
YKVTWEAYAVWLKS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCC(CNCC2=CC=CS2)O)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



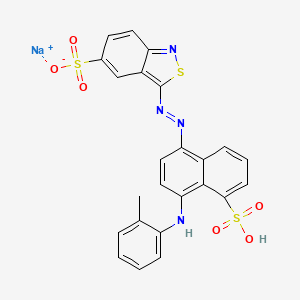
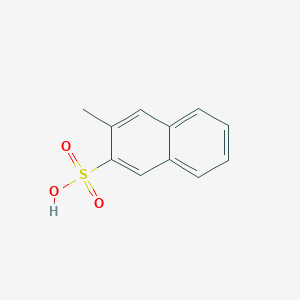
![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
